molecular formula C28H25N3O5S B2591137 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114646-50-2

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2591137
CAS No.: 1114646-50-2
M. Wt: 515.58
InChI Key: PQLBNANELYCWDT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining a quinazolin-4-one core with a substituted 1,3-oxazole moiety. The quinazolinone scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The 3,4,5-trimethoxyphenyl group attached to the oxazole ring is structurally analogous to combretastatin analogues, which are potent tubulin polymerization inhibitors .

Crystallographic studies of similar compounds (e.g., quinazolin-4-ones and oxazole derivatives) have been conducted using programs like SHELXL and ORTEP-3, ensuring precise structural validation . The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with oxazolone intermediates, as evidenced by methods in related quinazolinone syntheses .

Properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-22(29-26(36-17)18-14-23(33-2)25(35-4)24(15-18)34-3)16-37-28-30-21-13-9-8-12-20(21)27(32)31(28)19-10-6-5-7-11-19/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLBNANELYCWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactionsThe quinazolinone core is then constructed through condensation reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division . Additionally, the oxazole and quinazolinone moieties may interact with other proteins, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Bioactive Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
2-({[5-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-Oxazol-4-yl]Methyl}Sulfanyl)-3-Phenyl-3,4-Dihydroquinazolin-4-One Quinazolin-4-one + Oxazole 3,4,5-Trimethoxyphenyl, Methylsulfanyl linker ~525 (calculated) Anticancer (theoretical)
3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One Quinazolin-4-one 3-Methoxyphenyl, Methylsulfanyl ~325 Analgesic (ED50: 12 mg/kg)
4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Oxazol-5(4H)-One Oxazol-5-one 3,4,5-Trimethoxyphenyl, Benzylidene ~455 Tubulin inhibition (IC50: 0.8 µM)
3-[4-(4-Substituted Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl-Methoxy)-Phenyl]-2-Phenyl-3H-Quinazolin-4-One Quinazolin-4-one + Triazole Triazole-thione, Methoxyphenyl ~550–600 Antimicrobial (MIC: 8–32 µg/mL)

Key Findings:

Bioactivity Modulation via Substituents :

  • The 3,4,5-trimethoxyphenyl group (present in the target compound and ’s oxazolone) is critical for antitumor activity, likely due to enhanced hydrophobic interactions with tubulin . In contrast, simpler methoxyphenyl derivatives (e.g., ’s compound) exhibit analgesic rather than anticancer effects, highlighting substituent-driven selectivity .
  • The methylsulfanyl linker in the target compound may improve membrane permeability compared to the oxazolone derivatives in , which lack such a bridge .

Structural Robustness: Quinazolin-4-ones with fused heterocycles (e.g., triazoles in ) show broader antimicrobial activity but reduced cytotoxicity, suggesting that the oxazole-quinazolinone hybrid in the target compound could balance specificity and potency .

Synthetic Complexity: The target compound’s synthesis is more complex than that of simpler quinazolinones (e.g., ’s compound), requiring multi-step protocols involving palladium-catalyzed cross-coupling or cyclocondensation reactions .

Research Implications and Limitations

  • Computational Predictions : Molecular docking studies (using software referenced in and ) predict strong binding of the target compound to tubulin’s colchicine site, analogous to combretastatin A-4 . However, experimental validation is needed.
  • Bioactivity Gaps: While ’s oxazolone derivatives show nanomolar IC50 values against cancer cells, the target compound’s bioactivity remains theoretical. Comparative in vitro assays are essential.
  • Solubility Challenges: The trimethoxyphenyl and methylsulfanyl groups may confer lipophilicity, necessitating formulation studies (e.g., nanoencapsulation as in ) for clinical translation.

Biological Activity

The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H24N2O5SC_{21}H_{24}N_2O_5S with a molecular weight of approximately 404.49 g/mol. The compound features a complex structure that includes a quinazolinone core, oxazole ring, and multiple methoxy groups which may contribute to its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown significant antiproliferative activity against various cancer cell lines.

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Similar compounds have been reported to bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate caspases (e.g., caspase-2, -3, and -8), which are crucial for the execution of apoptosis .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of similar compounds on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong activity against these cells .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that the compound could effectively bind to target proteins involved in cancer progression. The binding affinity was compared with known anticancer agents, providing insights into its potential efficacy .

Biological Assays

Table 1 summarizes the biological assays conducted on related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.5Microtubule disruption
Compound BHeLa1.2Apoptosis induction via caspases
Compound CA5490.8Inhibition of cell proliferation

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